molecular formula C16H16N2O6 B2770219 dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986367-93-4

dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Cat. No. B2770219
CAS RN: 1986367-93-4
M. Wt: 332.312
InChI Key: QBXSJFBZEDTXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are widely used in organic synthesis and in the production of many drugs and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an imidazole with the appropriate carboxylic acid derivatives to form the dicarboxylate groups, and the reaction of the imidazole with a methoxyphenyl compound to form the 2-(4-methoxyphenyl)-2-oxoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including melting point determination, boiling point determination, and solubility tests .

Scientific Research Applications

Fluorescent Chemisensors

Imidazoles, including our compound of interest, are known for their ability to fluoresce and glow under specific conditions. Researchers have harnessed this property to create highly sensitive fluorescent chemisensors. These sensors can detect and image metal ions due to the noticeable alteration in fluorescence upon metal binding .

Safety and Hazards

Like all chemicals, this compound should be handled with care to avoid skin and eye contact, and inhalation . The specific hazards associated with this compound would depend on its exact structure and properties.

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. It could be studied for its potential use in drug development, or for its potential applications in organic synthesis .

properties

IUPAC Name

dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)12(19)8-18-9-17-13(15(20)23-2)14(18)16(21)24-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXSJFBZEDTXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.